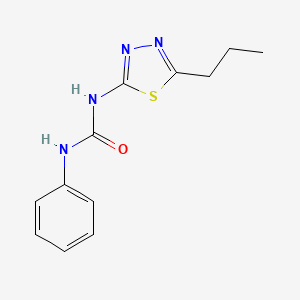
Cyclopropylmethyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethyl 3,5-dinitrobenzoate is a chemical compound that belongs to the class of organic esters It is derived from 3,5-dinitrobenzoic acid and cyclopropylmethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with cyclopropylmethanol. The standard procedure includes converting 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using reagents like phosphorous pentachloride (PCl5) or thionyl chloride (SOCl2). The resulting 3,5-dinitrobenzoyl chloride is then reacted with cyclopropylmethanol to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which allows for the direct esterification of 3,5-dinitrobenzoic acid with cyclopropylmethanol in the presence of a catalyst like concentrated sulfuric acid .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropylmethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for hydrolysis reactions.
Major Products Formed
Reduction: The reduction of nitro groups can yield cyclopropylmethyl 3,5-diaminobenzoate.
Substitution: Hydrolysis of the ester can produce 3,5-dinitrobenzoic acid and cyclopropylmethanol.
Aplicaciones Científicas De Investigación
Cyclopropylmethyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound has been studied for its potential antifungal properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cyclopropylmethyl 3,5-dinitrobenzoate involves its interaction with biological membranes. The nitro groups in the compound are believed to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and antifungal activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Methyl 3,5-dinitrobenzoate
Uniqueness
Cyclopropylmethyl 3,5-dinitrobenzoate is unique due to its cyclopropylmethyl group, which imparts distinct chemical and biological properties compared to other esters of 3,5-dinitrobenzoic acid. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
10364-97-3 |
|---|---|
Fórmula molecular |
C11H10N2O6 |
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
cyclopropylmethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H10N2O6/c14-11(19-6-7-1-2-7)8-3-9(12(15)16)5-10(4-8)13(17)18/h3-5,7H,1-2,6H2 |
Clave InChI |
KUHLYUCDGNMGTP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11969893.png)

![3-(3,4-dichlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11969899.png)

![diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969907.png)
![11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11969908.png)
![5-(2-bromophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969910.png)


![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11969936.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969937.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B11969950.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11969958.png)
